molecular formula C16H10Br2ClN3O3 B2436372 2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide CAS No. 328541-55-5

2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B2436372
CAS No.: 328541-55-5
M. Wt: 487.53
InChI Key: BETFKBBLWOLYCT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a useful research compound. Its molecular formula is C16H10Br2ClN3O3 and its molecular weight is 487.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Patel et al. (2009) explored the synthesis of various 4-oxo-thiazolidine derivatives starting from ethyl (4-chlorophenoxy)acetate, which is structurally related to the compound , highlighting the potential for creating a diverse range of chemical compounds with potential applications in various fields Patel, Mistry, & Desai, 2009.

Biological Activities

  • Mahmoud et al. (2013) discussed the utility of a similar compound, Cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide, in the synthesis of novel heterocycles and spirooxoindoles, indicating its potential in medicinal chemistry Mahmoud, El-ziaty, El-Azm, Ismail, & Shiba, 2013.
  • Research by Nasr (2004) on the synthesis of 1,3,4‐Oxadiazino[6,5‐b]indole Acyclo C‐Nucleosides using related compounds suggests potential applications in the development of novel nucleoside analogs Nasr, 2004.
  • Muralikrishna et al. (2014) synthesized and evaluated similar compounds, indicating their potential in antimicrobial activity studies Muralikrishna, Ravindranath, Ch, Kala, & Kumar, 2014.

Chemical Structure Analysis

  • Demirbaş et al. (2010) synthesized biheterocyclic compounds containing related moieties, showing the chemical versatility and potential applications in developing new chemical entities Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010.

Potential in Drug Development

  • Karalı et al. (2004) created benzazole derivatives with similar structures, emphasizing the compound’s relevance in creating new drugs with potential antimicrobial properties Karalı, Cesur, Guersoy, Ates, Oezden, Oetuek, & Birteksoez, 2004.
  • Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from related acetohydrazides, underlining the potential in drug discovery, particularly in enzyme inhibition studies Bekircan, Ülker, & Menteşe, 2015.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2ClN3O3/c17-8-5-11-14(12(18)6-8)20-16(24)15(11)22-21-13(23)7-25-10-3-1-9(19)2-4-10/h1-6,20,24H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZFBRGBQIQJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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